molecular formula C20H23ClN4O4 B2895392 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 1251682-55-9

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2895392
CAS No.: 1251682-55-9
M. Wt: 418.88
InChI Key: PABFYFLCWMQDJG-UHFFFAOYSA-N
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Description

1-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative featuring a 1,6-dihydropyrimidine core substituted with a carboxamide group at position 5, a methyl group at position 2, and a cyclopentyl-linked carbamoylmethyl moiety at position 1. Pyrimidine-based compounds are frequently explored in medicinal chemistry for their bioisosteric properties and ability to interact with enzymes or receptors.

Properties

IUPAC Name

1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclopentyl-2-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4/c1-12-22-10-15(19(27)23-14-5-3-4-6-14)20(28)25(12)11-18(26)24-16-9-13(21)7-8-17(16)29-2/h7-10,14H,3-6,11H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFYFLCWMQDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with cyclopentanone and urea under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound can also modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Core Structural Differences

The target compound’s 1,6-dihydropyrimidine scaffold distinguishes it from analogs with pyridine (e.g., ) or tetrahydropyrimidine cores (e.g., ). Key comparisons include:

  • Pyrimidine vs. Pyridine :

    • Target Compound : The pyrimidine ring (two nitrogen atoms) allows for hydrogen bonding and π-stacking interactions.
    • Compound : Features a 1,6-dihydropyridine core (one nitrogen atom), reducing hydrogen-bonding capacity but retaining aromaticity .
  • Degree of Saturation :

    • Compound : A 1,2,3,4-tetrahydropyrimidine with partial saturation, enhancing conformational flexibility compared to the target’s planar dihydro structure .

Substituent Profiles and Functional Groups

Compound Name Core Structure Key Substituents
Target Compound 1,6-Dihydropyrimidine 5-Chloro-2-methoxyphenyl, cyclopentyl, methyl
1,6-Dihydropyridine 3-Chlorobenzyl, 4-methoxyphenyl, carboxamide
1,6-Dihydropyrimidine 4-Fluorobenzyl, 5-hydroxy, 1-amino-1-methylethyl
1,2,3,4-Tetrahydropyrimidine 3-Nitrophenyl, 2-thioxo, methyl
  • ’s 4-fluorobenzyl group combines moderate electron withdrawal (F) with lipophilicity .
  • Functional Group Variations :

    • Carboxamide Positioning : The target’s carboxamide at position 5 contrasts with ’s carboxamide at position 4, affecting binding interactions .
    • Thioxo vs. Oxo : ’s 2-thioxo group (S) may enhance lipophilicity compared to the target’s 6-oxo (O) group .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol)
Target Compound C20H23ClN4O4* ~428.9*
C20H16Cl2N2O3 403.26
C19H18ClN3O4S* ~427.9*
  • Molecular Weight : The target compound’s higher molar mass (~428.9 g/mol) compared to (403.26 g/mol) may reduce membrane permeability but enhance target affinity.
  • Solubility : The hydroxy group in ’s compound could improve aqueous solubility relative to the target’s methoxy and chloro substituents .

Implications for Research and Development

  • Drug Design : The pyrimidine core in the target and compounds offers versatility for modifying hydrogen-bonding networks, while ’s pyridine scaffold prioritizes aromatic interactions.
  • Bioactivity : Substituents like thioxo () or nitro () may confer unique inhibitory properties, warranting further exploration .

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